molecular formula C10H12Br2O2S B1443482 Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- CAS No. 1343082-67-6

Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-

Cat. No. B1443482
M. Wt: 356.08 g/mol
InChI Key: RMZOAZSASNTFTN-UHFFFAOYSA-N
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Description

“Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-” is a chemical compound with the molecular formula C10H12Br2O2S. It is used for scientific research experiments .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-” consists of a benzene ring substituted with a bromo group and a (4-bromobutyl)sulfonyl group. The molecular weight is 356.08 g/mol.

Scientific Research Applications

Multi-Coupling Reagent

Benzene derivatives, including 1-bromo-3-[(4-bromobutyl)sulfonyl]-benzene, have been utilized as multi-coupling reagents in organic synthesis. For example, 3-bromo-2-(tert-butylsulfonyl)-1-propene reacts with various electrophiles and nucleophiles to yield highly functionalized sulfones, which can be transformed into enones or dienones. This demonstrates the compound's versatility as a synthetic equivalent for various synthons (Auvray, Knochel, & Normant, 1985).

Michael-Induced Ramberg-Bäcklund Reaction

In a study exploring the UV-initiated addition of bromomethane sulfonyl bromide to phenylacetylene, the formation of bromomethyl (E)-2-bromo-2-phenylethenyl sulfone was observed. This compound, similar in structure to 1-bromo-3-[(4-bromobutyl)sulfonyl]-benzene, underwent further transformation in the presence of sodium methoxide, demonstrating its potential in the Michael-induced Ramberg-Bäcklund reaction (Vasin, Bolusheva, & Razin, 2003).

Synthesis of Substituted o-Quinodimethanes

Another application is in the synthesis of o-[(trimethylsilyl)methyl]benzyl p-tolyl sulfone, which is useful for the synthesis and cycloaddition of substituted o-quinodimethanes. The compound 1-bromo-3-[(4-bromobutyl)sulfonyl]-benzene can be involved in similar reactions, further highlighting its importance in complex organic synthesis (Lenihan & Shechter, 1999).

Transfer of Activation in Alkylation

The benzene sulfonyl group, a part of the 1-bromo-3-[(4-bromobutyl)sulfonyl]-benzene structure, has been used in the selective N-alkylation of pyrrolopyrimidines and indoles. This process, known as “transfer of activation”, highlights the compound's utility in selectively targeting specific functional groups in complex molecules (Sobolov, Sun, & Cooper, 1998).

Safety And Hazards

“Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-” is intended for scientific research experiments and should not be used for other purposes . Safety measures include thorough washing after handling, wearing protective gear, and avoiding inhalation of dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

1-bromo-3-(4-bromobutylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O2S/c11-6-1-2-7-15(13,14)10-5-3-4-9(12)8-10/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZOAZSASNTFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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